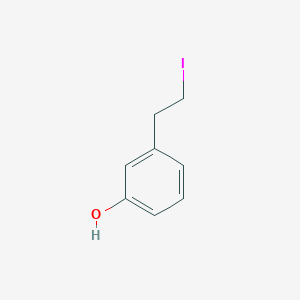
3-(2-Iodoethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Iodoethyl)phenol is an organic compound characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodoethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method typically requires the presence of a strong base and a nucleophile to facilitate the substitution reaction . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H₂O₂/HBr as reagents under mild conditions .
Industrial Production Methods: Industrial production of substituted phenols, including this compound, often involves large-scale reactions that are optimized for yield and efficiency. The use of transition metal catalysts and environmentally friendly solvents is common to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Iodoethyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-(2-Iodoethyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Iodoethyl)phenol involves its interaction with various molecular targetsThey also influence cell signaling pathways and gene expression, contributing to their antioxidant and antimicrobial activities .
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Iodophenol: Similar structure but with the iodine atom directly attached to the phenol ring.
2-Iodoethylbenzene: Similar structure but lacks the hydroxyl group.
Uniqueness: 3-(2-Iodoethyl)phenol is unique due to the presence of both an iodine atom and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
168912-62-7 |
|---|---|
Molecular Formula |
C8H9IO |
Molecular Weight |
248.06 g/mol |
IUPAC Name |
3-(2-iodoethyl)phenol |
InChI |
InChI=1S/C8H9IO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 |
InChI Key |
FPCLFJWXZKQPBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















